(S)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine
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Overview
Description
(1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines This compound features a chiral center at the ethanamine moiety, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-fluoro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to hydrogenate the intermediate compounds.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the chiral center can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(3-chloro-5-methylphenyl)ethan-1-amine
- (1S)-1-(3-bromo-5-methylphenyl)ethan-1-amine
- (1S)-1-(3-fluoro-5-ethylphenyl)ethan-1-amine
Uniqueness
(1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1S)-1-(3-fluoro-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
TUCZNYBUCHPPMT-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)[C@H](C)N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)N |
Origin of Product |
United States |
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